

Application Notes and Protocols for the Analytical Detection of Cetirizine N-oxide

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Compound of Interest

Compound Name: Cetirizine N-oxide

Cat. No.: B600800

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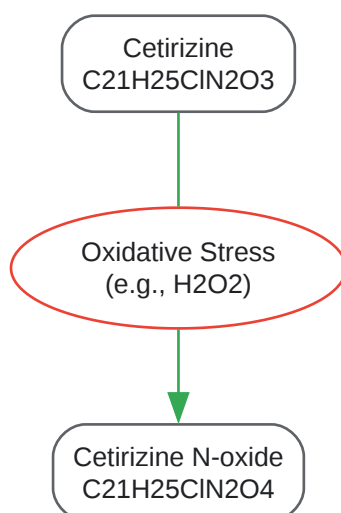
Introduction

Cetirizine, a widely used second-generation antihistamine, is susceptible to degradation under certain conditions, leading to the formation of various related substances. One of the primary degradation products, particularly under oxidative stress, is **Cetirizine N-oxide**.^[1] The accurate and sensitive detection and quantification of this impurity are crucial for ensuring the quality, safety, and efficacy of cetirizine drug products. These application notes provide detailed methodologies for the analysis of **Cetirizine N-oxide**, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Cetirizine N-oxide is a known organic impurity and a major product of the oxidative degradation of cetirizine.^[1] Its monitoring is essential during stability studies and quality control of cetirizine formulations.

Structural Relationship

Cetirizine N-oxide is formed by the oxidation of one of the nitrogen atoms in the piperazine ring of the cetirizine molecule.



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Figure 1: Structural relationship between Cetirizine and **Cetirizine N-oxide**.

Analytical Methods

The primary analytical techniques for the detection and quantification of **Cetirizine N-oxide** are reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for the trace-level analysis of impurities.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of cetirizine and its degradation products. It is important to note that while extensive data is available for the parent drug, specific and complete validation data for **Cetirizine N-oxide** is not always detailed in published literature. The provided data for degradation products can be considered a general reference, and method validation should be performed specifically for **Cetirizine N-oxide** in the desired matrix.

Parameter	HPLC-UV	LC-MS/MS
Linearity Range	Cetirizine: 1-100 µg/mL[2][3] Degradation Products: 0.25-5 µg/mL[4]	Cetirizine: Typically in the ng/mL range
Limit of Detection (LOD)	Cetirizine: 0.151 - 0.2 µg/mL[2][5]	Not explicitly found for N-oxide
Limit of Quantification (LOQ)	Cetirizine: 0.502 - 1 µg/mL[2][5] Degradation Products: 0.25 µg/mL[4]	Not explicitly found for N-oxide
Recovery	Cetirizine: 97.34% to 101.74% [3]	Not explicitly found for N-oxide
Correlation Coefficient (r ²)	> 0.999 for Cetirizine and degradation products[2][4]	> 0.99 for Cetirizine

Experimental Protocols

Protocol 1: Generation of Cetirizine N-oxide through Forced Degradation

This protocol describes a method to intentionally degrade cetirizine to generate **Cetirizine N-oxide**, which can be used as a reference standard for method development and validation.

Materials:

- Cetirizine Dihydrochloride
- Hydrogen Peroxide (H₂O₂) solution (3% or 30%)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks
- Heating block or water bath

Procedure:

- Prepare a stock solution of Cetirizine Dihydrochloride in methanol or water (e.g., 1 mg/mL).
- In a clear glass vial, mix a known volume of the cetirizine stock solution with a solution of hydrogen peroxide. The final concentration of H₂O₂ can be varied (e.g., 0.5% to 30%) to control the extent of degradation.
- Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours). The progress of the degradation can be monitored by taking aliquots at different time points.
- After the desired degradation is achieved, cool the sample to room temperature.
- If necessary, quench the reaction by adding a suitable agent, such as sodium bisulfite, to remove excess hydrogen peroxide.
- Dilute the sample with the mobile phase to a suitable concentration for HPLC or LC-MS/MS analysis.

Protocol 2: HPLC-UV Method for the Detection of Cetirizine N-oxide

This protocol provides a general method for the separation and detection of **Cetirizine N-oxide** from the parent drug.

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate or other suitable buffer salts

- Phosphoric acid or other suitable acid for pH adjustment
- Water (HPLC grade)

Chromatographic Conditions:

- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 25mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). A typical starting point could be a ratio of 70:30 (aqueous:organic).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 230 nm
- Injection Volume: 20 µL

Sample Preparation:

- For drug substance: Dissolve an accurately weighed amount of the sample in the mobile phase to obtain a known concentration.
- For drug product (e.g., tablets): Grind the tablets to a fine powder. Extract a portion of the powder equivalent to a single dose with a suitable solvent (e.g., mobile phase), sonicate, and filter through a 0.45 µm syringe filter before injection.

Protocol 3: LC-MS/MS Method for the Quantification of Cetirizine N-oxide

This protocol outlines a more sensitive and selective method for the quantification of **Cetirizine N-oxide**, particularly useful for trace-level analysis in complex matrices like plasma.

Instrumentation:

- LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Reagents:

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid or ammonium acetate (LC-MS grade)
- Water (LC-MS grade)
- Internal Standard (IS): A stable isotope-labeled Cetirizine (e.g., Cetirizine-d4) is recommended.

Chromatographic Conditions:

- Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 μ m particle size)
- Mobile Phase A: Water with 0.1% formic acid or 10mM ammonium acetate
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
- Flow Rate: 0.3 - 0.5 mL/min
- Gradient: A suitable gradient to separate **Cetirizine N-oxide** from Cetirizine and other matrix components.
- Injection Volume: 5 - 10 μ L

Mass Spectrometry Conditions:

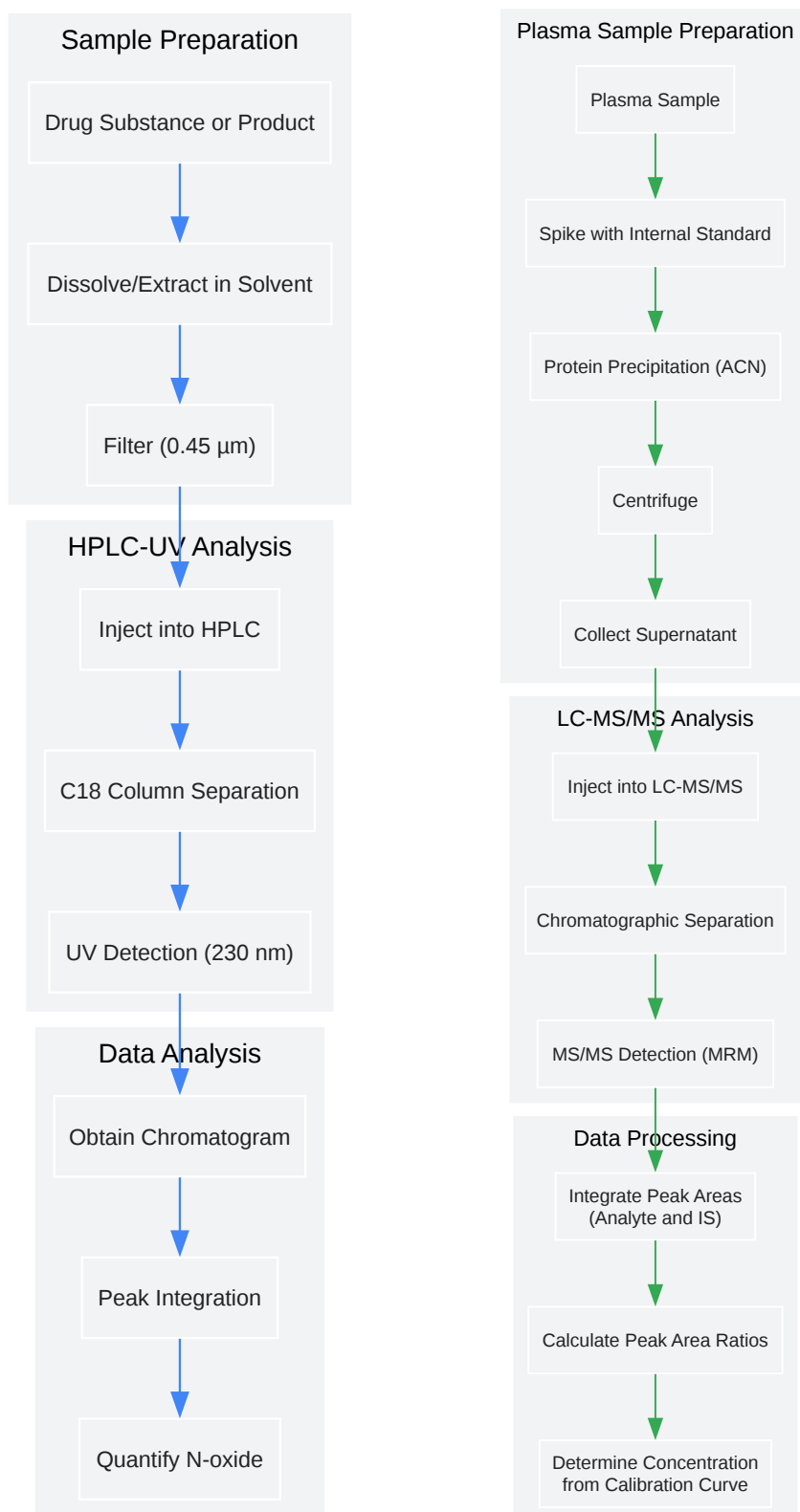
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Cetirizine: m/z 389.2 \rightarrow 201.1[6]
 - **Cetirizine N-oxide**: The precursor ion would be $[M+H]^+$, which is approximately m/z 405.2. Product ions would need to be determined by direct infusion of a **Cetirizine N-oxide** standard. A likely product ion would be m/z 201.1, similar to cetirizine, resulting from the fragmentation of the piperazine ring.

- Internal Standard (Cetirizine-d4): m/z 393.2 \rightarrow 201.1
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation (for plasma):

- To 100 μ L of plasma sample, add the internal standard solution.
- Add a protein precipitation agent (e.g., 300 μ L of cold acetonitrile).
- Vortex for 1-2 minutes.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Workflow Diagrams



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